molecular formula C16H20N2O4S B12116419 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- CAS No. 927993-45-1

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl-

Cat. No.: B12116419
CAS No.: 927993-45-1
M. Wt: 336.4 g/mol
InChI Key: KMAQFVMBQOSEBZ-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- is a thiazole derivative featuring:

  • A thiazole ring with a carboxylic acid group at position 3.
  • A methyl group at position 3.
  • A substituted benzylamino group at position 2, where the phenyl ring is modified with 3-methoxy and 4-isopropoxy groups.

Properties

CAS No.

927993-45-1

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C16H20N2O4S/c1-9(2)22-12-6-5-11(7-13(12)21-4)8-17-16-18-10(3)14(23-16)15(19)20/h5-7,9H,8H2,1-4H3,(H,17,18)(H,19,20)

InChI Key

KMAQFVMBQOSEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC(=C(C=C2)OC(C)C)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Core Formation via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-methylthiazole-5-carboxylate scaffold. As demonstrated in the synthesis of analogous compounds, thiourea derivatives react with α-halo carbonyl compounds under nucleophilic conditions to form the thiazole ring . For the target compound, the process involves:

  • Thiobenzamide Precursor Preparation :

    • 3-Methoxy-4-isopropoxybenzaldehyde undergoes condensation with hydroxylamine hydrochloride in formic acid to yield the corresponding nitrile .

    • Subsequent treatment with thioacetamide in isopropanolic HCl generates the thiobenzamide intermediate .

  • Cyclization with α-Chloroacetoacetate :

    • Reacting the thiobenzamide with ethyl 2-chloroacetoacetate in isopropanol at 80–85°C for 5 hours forms the thiazole ring .

    • Key parameters:

      • Temperature: 80–85°C (prevents side reactions)

      • Solvent: Isopropanol (enhances nucleophilicity)

      • Yield: 90% (crude), purity >98% by HPLC .

Purification and Salt Formation

Purification via hydrochloride salt formation improves crystallinity and removes impurities:

  • Hydrochloride Salt Preparation :

    • Dissolve the free base in acetone, add concentrated HCl at 0–5°C, and filter the precipitate .

    • Yield: 70–75%, purity: >99% by HPLC .

  • Recrystallization :

    • n-Butanol or ethyl acetate/hexane mixtures enhance purity to >99.5% .

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecificationSource
PurityHPLC (C18)≥99.0%
Melting PointDSC150–158°C (HCl salt)
Structural Confirmation¹H/¹³C NMRδ 1.35 (t, COOCH₂CH₃)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Toxicity ConcernsScalability
Bromination/Amination7099.0CuCN, DMFPilot-scale
Reductive Amination85*98.5*Pd/C, H₂ pressureLab-scale
*Theoretical values; experimental data pending further validation.

Process Optimization Considerations

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity .

  • Catalyst Recycling : CuCN recovery via filtration decreases costs .

  • Continuous Flow Systems : Mitigate exothermic risks during cyclization .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Anticancer Properties

Research has shown that compounds containing thiazole rings exhibit significant anticancer activity. The following studies highlight these findings:

  • In Vitro Cytotoxicity Evaluation : A study evaluated various thiazole derivatives against different cancer cell lines, including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives showed comparable or superior activity to doxorubicin, a standard chemotherapy drug .
  • Mechanistic Insights : Molecular docking studies have been performed to understand the interaction of thiazole derivatives with target proteins such as dihydrofolate reductase (DHFR). This insight is crucial for designing more potent anticancer agents .

Other Biological Applications

In addition to anticancer properties, thiazole derivatives have been investigated for:

  • Antimicrobial Activity : Some studies suggest that these compounds possess notable antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases due to their ability to inhibit specific inflammatory pathways.

Case Study 1: Anticancer Activity

In a comprehensive study published in Molecules, a series of thiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study demonstrated that specific substitutions on the thiazole ring significantly enhanced anticancer activity compared to unsubstituted analogs .

Case Study 2: Molecular Docking Analysis

A molecular docking study focused on the binding affinities of synthesized thiazole compounds with DHFR revealed critical insights into their mechanism of action. The study found that modifications at specific positions on the thiazole ring could increase binding affinity, suggesting pathways for further optimization in drug design .

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazolecarboxylic Acid Derivatives

Compound Name / ID Position 2 Substituent Position 4/5 Groups Key Substituents on Aromatic Ring Evidence ID
Target Compound [[3-Methoxy-4-isopropoxy]benzyl]amino 4-Methyl, 5-carboxylic acid 3-OCH₃, 4-OCH(CH₃)₂ -
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino 4-Methyl, 5-carboxylic acid 3-CF₃
2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid 3,4-Dimethoxyphenethylamino 4-Methyl, 5-carboxylic acid 3,4-(OCH₃)₂
Febuxostat Impurity 16 (2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid) 4-Butoxy-3-cyanophenyl 4-Methyl, 5-carboxylic acid 4-OCH₂CH₂CH₂CH₃, 3-CN
Ethyl 2-(3,4-dichlorophenyl)-4-methyl-5-thiazolecarboxylate 3,4-Dichlorophenyl 4-Methyl, 5-ethyl ester 3,4-Cl₂
Ethyl 4-methyl-2-(4-methylphenyl)-5-thiazolecarboxylate 4-Methylphenyl 4-Methyl, 5-ethyl ester 4-CH₃

Substituent Effects on Bioactivity and Solubility

  • Electron-Withdrawing Groups (e.g., CF₃, CN): Enhance metabolic stability but may reduce solubility.
  • Electron-Donating Groups (e.g., OCH₃, OCH(CH₃)₂) : The target compound’s methoxy and isopropoxy groups balance polarity and lipophilicity, favoring both solubility and cellular uptake .
  • Halogen Substituents (e.g., Cl) : Dichlorophenyl in introduces steric bulk and may enhance receptor binding but could increase toxicity risks.

Impact of Ester vs. Carboxylic Acid Moieties

  • Carboxylic Acid Derivatives : The target compound and analogues in have free carboxylic acids, which improve water solubility and facilitate ionic interactions in biological systems.
  • Ethyl Esters (e.g., ) : Esters are more lipophilic, enhancing oral bioavailability but requiring hydrolysis to active acid forms in vivo.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Stability Notes
Target Compound ~360 2.8 ~1.2 (aqueous) Stable under acidic pH
4-Methyl-2-(3-CF₃-phenylamino) analogue ~332 3.5 ~0.8 Photolabile
Febuxostat Impurity 16 ~347 3.2 ~0.5 Hydrolytically stable
Ethyl 3,4-Cl₂-phenyl ester () ~316 4.1 ~0.3 Prone to oxidation

Biological Activity

5-Thiazolecarboxylic acid derivatives are gaining attention in pharmacological research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the compound 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- , exploring its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 342.44 g/mol
  • CAS Number : [specific CAS number if available]

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 5-thiazolecarboxylic acid have shown promising results in inhibiting the growth of human colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7) cell lines.

Cell LineIC50 (µg/mL)Reference
HCT1163.29
A5490.52
MCF-70.28

In a study conducted on various thiazole derivatives, the compound demonstrated an ability to induce apoptosis in cancer cells through mitochondrial disruption and DNA fragmentation without causing cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. In vitro studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiazole compounds have been reported as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1.95 - 15.62
Escherichia coli3.91 - 62.5
Micrococcus luteus<15.62

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

Emerging evidence highlights the anti-inflammatory potential of thiazole derivatives. Studies have indicated that these compounds can reduce pro-inflammatory cytokine levels in animal models of inflammation . The ability to modulate inflammatory responses makes them candidates for treating conditions such as arthritis and other inflammatory diseases.

The biological activity of 5-thiazolecarboxylic acid is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : Thiazole derivatives exhibit scavenging activities against free radicals, contributing to their protective effects against oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • A study involving diabetic rats demonstrated that a thiazole derivative improved insulin sensitivity and lipid profiles while reducing oxidative stress markers .
  • In clinical trials, similar compounds have shown promise in reducing tumor sizes in patients with advanced cancers, further supporting their potential as therapeutic agents.

Q & A

Q. What are the foundational synthetic routes for constructing the thiazole core in this compound?

The thiazole ring is typically synthesized via cyclization of α-haloketones with thiourea derivatives under controlled conditions. Subsequent functionalization introduces substituents such as the methoxymethyl and carboxylic acid groups. Acidic or basic conditions are critical for optimizing regioselectivity and minimizing by-products during functional group installation .

Q. How are coupling reactions employed to introduce the substituted benzylamino group at the 2-position?

The benzylamino substituent is introduced via amide coupling using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, coupling 3,4,5-trimethoxyaniline with thiazole intermediates under anhydrous conditions (e.g., DMF, 0–5°C) yields the desired product. Precise stoichiometry and catalyst ratios (e.g., 1:1.2 EDCI/HOBt) are vital for high yields .

Q. Which spectroscopic methods are essential for confirming the structure and purity of this compound?

  • ¹H NMR : Identifies aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms substitution patterns.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 389.4).
  • HPLC : Assesses purity (>98% via retention time analysis) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of thiazole derivatives?

Chiral precursors like L- or D-cysteine are used to generate (4R)- or (4S)-stereoisomers. For example, reacting L-cysteine with benzonitrile in pH 6.4 phosphate buffer yields enantiomerically pure intermediates. Oxidation steps (e.g., using BrCCl₃/DBU) must be carefully timed to preserve stereochemistry .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. isopropoxy groups) and correlate with activity.
  • Computational Docking : Predict binding modes to targets (e.g., kinases) using molecular dynamics simulations.
  • Dose-Response Assays : Validate activity trends across multiple cell lines to rule out assay-specific artifacts .

Q. How can computational reaction design improve synthetic efficiency?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling in silico optimization of reaction pathways. For example, ICReDD’s workflow combines computational path searches with experimental validation to reduce trial-and-error iterations (Table 1) .

Table 1 : Key Parameters for Computational Reaction Optimization

ParameterOptimal RangeImpact on Yield
Solvent polarityLow (e.g., THF)↑ Cyclization
Temperature60–80°C↓ By-products
Catalyst loading10–15 mol% EDCI/HOBt↑ Coupling rate

Q. What methodologies address low yields in amide bond formation for bulky substituents?

  • Pre-activation : Convert the carboxylic acid to an active ester (e.g., NHS ester) before coupling.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Microwave-assisted Synthesis : Reduce reaction time from days to hours while maintaining yields >85% .

Q. How can oxidation side products be minimized during thiazoline-to-thiazole conversion?

Controlled oxidation with BrCCl₃/DBU at 0–5°C prevents over-oxidation. Monitoring via TLC (Rf = 0.3 in EtOAc/hexane) ensures reaction termination at the thiazole stage. Post-reaction purification via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) removes residual by-products .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in similar thiazole derivatives?

  • Validate Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), incubation times, and positive controls.
  • Check Substituent Effects : Para-substituted phenyl rings (e.g., trifluoromethyl) may enhance membrane permeability compared to ortho-substituted analogs.
  • Dose-Dependent Effects : Re-test compounds at logarithmic concentrations (1 nM–100 μM) to identify IC₅₀ discrepancies .

Q. What experimental controls are critical when analyzing SAR for this compound?

  • Negative Controls : Include unsubstituted thiazole analogs to baseline activity.
  • Isosteric Replacements : Replace methoxy with ethoxy groups to assess electronic effects.
  • Metabolic Stability Assays : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

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